Benzenemethanamine, N-nitroso-
Description
Historical Context of N-Nitroso Compounds in Chemical and Environmental Sciences
The history of N-nitroso compounds dates back to the 1870s. lgcstandards.com However, their significance escalated dramatically in the mid-1950s when studies linked N-Nitrosodimethylamine (NDMA) to the development of malignant tumors in rats. lgcstandards.comnih.gov This discovery marked a turning point, initiating decades of research into the properties and prevalence of this chemical class. environcj.in
Throughout the 1970s, research efforts intensified, identifying N-nitroso compounds in a wide array of consumer products and environmental sources, including cured meats, beer, tobacco products, and contaminated water. lgcstandards.comnih.govlgcstandards.com This period saw a peak in research on N-nitroso compounds in foods. nih.gov The primary concern stemmed from their potential to form from common precursors—amines and amides reacting with nitrosating agents like nitrites—under specific conditions, such as the acidic environment of the stomach or during food processing. nih.govnih.govenvironcj.in
The widespread presence of their precursors in the environment, from industrial settings like rubber and tire manufacturing to agricultural chemicals and pharmaceuticals, established N-nitroso compounds as significant environmental contaminants. nih.govtcmda.com This led to regulatory interest and the development of methods to reduce their formation in various products. nih.gov More recently, since 2018, the detection of nitrosamine (B1359907) impurities in pharmaceutical drugs, such as valsartan (B143634) and ranitidine, has brought renewed and intense focus from regulatory agencies and the scientific community. lgcstandards.comlgcstandards.comfda.gov
Structural Classification and Academic Significance of N-Nitrosobenzenemethanamine Derivatives
Benzenemethanamine, N-nitroso- (N-Nitroso-N-methylbenzylamine) is structurally classified as an N-nitrosamine. This class of compounds is derived from the reaction of a secondary amine with a nitrosating agent. scienceasia.org The structure of N-Nitrosobenzenemethanamine features a nitroso group attached to a methylbenzylamine moiety. pharmaffiliates.comnih.gov
Table 1: Chemical Identity of Benzenemethanamine, N-nitroso-
| Property | Value | Source |
|---|---|---|
| Chemical Name | Benzenemethanamine, N-methyl-N-nitroso- | nih.gov |
| Synonyms | N-Nitroso-N-methylbenzylamine, NMBzA, N-Benzyl-N-methylnitrous amide | pharmaffiliates.comnih.govveeprho.com |
| CAS Number | 937-40-6 | pharmaffiliates.com |
| Molecular Formula | C8H10N2O | pharmaffiliates.com |
| Molecular Weight | 150.18 g/mol | pharmaffiliates.comnih.gov |
The academic significance of N-Nitrosobenzenemethanamine lies primarily in its role as a well-characterized analytical standard and its use in toxicological and mechanistic studies. It serves as a crucial reference material for detecting and quantifying trace-level nitrosamine impurities in pharmaceutical products, such as the anticoagulant Rivaroxaban, where it is known as "Rivaroxaban Nitroso Impurity 9". veeprho.comchemicea.com Its use is essential for analytical method development, validation, and quality control to ensure that pharmaceutical products meet stringent safety limits set by regulatory bodies. veeprho.com
Furthermore, like other N-nitroso compounds, N-Nitrosobenzenemethanamine is studied to understand the mechanisms of carcinogenesis. who.int Research has explored the metabolic activation of nitrosamines and their interaction with cellular macromolecules, which is fundamental to understanding their biological effects. scienceasia.org
Current Academic Research Landscape and Future Directions for N-Nitrosobenzenemethanamine Studies
The current research landscape for N-nitroso compounds, including N-Nitrosobenzenemethanamine, is heavily influenced by the need for highly sensitive and selective analytical methods for their detection in pharmaceuticals, food, and environmental samples. ijpsjournal.comacs.org
Advanced Analytical Techniques: Modern analytical chemistry relies on sophisticated hyphenated techniques to detect and quantify nitrosamines at trace levels (parts per billion or even parts per trillion). ijpsjournal.comresolvemass.ca The primary methods employed include:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly effective and sensitive technique for analyzing a wide range of nitrosamines, including less volatile ones. ijpsjournal.comresolvemass.ca High-Resolution Mass Spectrometry (LC-HRMS) is particularly valuable for its selectivity, which allows it to differentiate target nitrosamines from other interfering compounds in complex matrices. fda.govijpsjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This method is preferred for volatile nitrosamines and offers robust and sensitive detection. ijpsjournal.comresolvemass.ca The Thermal Energy Analyzer (TEA) has historically been a highly specific detector for nitrosamines when coupled with GC. acs.org
Table 2: Key Analytical Techniques in N-Nitroso Compound Research
| Technique | Description | Application Focus | Source |
|---|---|---|---|
| LC-MS/MS | Combines the separation power of liquid chromatography with the sensitive detection of tandem mass spectrometry. | Quantification of a broad range of nitrosamine impurities in pharmaceuticals and other matrices. | ijpsjournal.comnih.gov |
| GC-MS/MS | Pairs gas chromatography for separation with tandem mass spectrometry. | Ideal for the analysis of volatile nitrosamines. | ijpsjournal.comresolvemass.ca |
| LC-HRMS | Utilizes high-resolution mass analyzers (e.g., Orbitrap, TOF) for highly selective and accurate mass measurements. | Differentiating nitrosamines from isobaric interferences in complex samples like drug products. | fda.gov |
Future Research Directions: Future academic research is expected to continue focusing on several key areas. A primary driver is the ongoing need to understand and mitigate the risks associated with nitrosamine impurities in pharmaceuticals. acs.org This includes:
Expanding Analytical Libraries: Developing and validating methods for a growing list of nitrosamine drug substance-related impurities (NDSRIs), which are structurally unique to specific drug products.
Investigating Formation and Degradation: Further studies into the chemical kinetics and mechanisms of nitrosamine formation and degradation under various environmental and manufacturing conditions. nih.govacs.org
In Silico Modeling: The use of computational tools to predict the potential for nitrosamine formation from different precursors, aiding in risk assessment. ijpsjournal.com
Mechanistic Toxicology: Continued exploration of the biochemical pathways of nitrosamine action within the body to better understand structure-activity relationships and individual susceptibility. scienceasia.org
The study of N-Nitrosobenzenemethanamine and its congeners remains a dynamic field of research, bridging analytical chemistry, environmental science, and toxicology to address ongoing challenges in public health and product safety.
Structure
2D Structure
3D Structure
Properties
CAS No. |
84375-85-9 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
N-benzylnitrous amide |
InChI |
InChI=1S/C7H8N2O/c10-9-8-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,10) |
InChI Key |
NLUSEGCKLCQNIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNN=O |
Origin of Product |
United States |
Synthetic Methodologies for N Nitrosobenzenemethanamine Derivatives
Conventional Nitrosation Routes of Secondary Amine Precursors
Conventional methods for the synthesis of N-nitrosobenzenemethanamine derivatives primarily involve the reaction of a secondary amine precursor, such as dibenzylamine, with a nitrosating agent. These methods are well-established and widely used in organic synthesis.
Reaction of Benzylamines with Nitrous Acid and its Derivatives
The reaction of secondary benzylamines with nitrous acid (HNO₂) is a classic method for the formation of N-nitrosamines. nih.gov Nitrous acid is typically generated in situ by the reaction of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a strong acid. jchr.org The active nitrosating agent in acidic solutions is the nitrosonium ion (NO⁺), which is attacked by the nucleophilic nitrogen of the secondary amine. jchr.org
A kinetic study on the formation of N-nitrosodibenzylamine from dibenzylamine and sodium nitrite has been conducted under conditions mimicking industrial processes. nih.gov The reaction was found to exhibit first-order kinetics with respect to dibenzylamine and second-order kinetics with respect to nitrite. nih.gov The optimal pH for the formation of N-nitrosodibenzylamine was determined to be 3.12, which is close to the pKa of nitrous acid. nih.gov
Table 1: Kinetic Data for the Nitrosation of Dibenzylamine
| Parameter | Value | Reference |
| Reaction Order (Dibenzylamine) | 1 | nih.gov |
| Reaction Order (Nitrite) | 2 | nih.gov |
| Rate Constant | 4.7 ± 0.5 M⁻²min⁻¹ | nih.gov |
| Optimal pH | 3.12 | nih.gov |
Utilization of Alkyl Nitrites as Nitrosating Agents
Alkyl nitrites, such as tert-butyl nitrite (TBN), serve as effective nitrosating agents for secondary amines, including benzylamine derivatives. rsc.org These reactions can often be carried out under mild and, in some cases, solvent-free conditions. rsc.org The reactivity of secondary amines towards TBN follows the general order: aryl amines > benzyl (B1604629) amines > alkyl amines. rsc.org
For the nitrosation of dibenzylamine, a slower reaction rate is observed at room temperature. However, by increasing the temperature to 45°C and using 1.5 equivalents of TBN, the reaction proceeds to completion within one hour, affording N-nitrosodibenzylamine in high yield. rsc.org
Table 2: Synthesis of N-Nitrosodibenzylamine using tert-Butyl Nitrite
| Substrate | Nitrosating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dibenzylamine | tert-Butyl Nitrite (1.5 equiv.) | 45 | 1 | >91 | rsc.org |
Synthesis Employing Nitrosyl Halides and Nitrosonium Salts
Nitrosyl halides, such as nitrosyl chloride (NOCl), and nitrosonium salts, like nitrosonium tetrafluoroborate (NOBF₄), are potent nitrosating agents for the synthesis of N-nitrosamines from secondary amines. thieme-connect.de These reagents are typically used for the nitrosation of less reactive secondary amines or other nitrogen-containing functional groups. thieme-connect.de
The reaction with nitrosyl chloride is often carried out in the presence of a base, such as pyridine, to neutralize the hydrogen halide formed during the reaction. thieme-connect.de Similarly, the nitrosation with nitrosonium tetrafluoroborate is also performed in the presence of a base in a suitable solvent like acetonitrile at reduced temperatures. thieme-connect.de Although specific examples for the nitrosation of benzenemethanamine derivatives using these reagents are not detailed in the provided search results, the general methodology is applicable. For instance, the nitrosation of other secondary amines using nitrosonium tetrafluoroborate in the presence of pyridine has been reported to provide the corresponding N-nitrosamine in good yield. thieme-connect.de
Non-Conventional Synthetic Approaches to N-Nitrosobenzenemethanamine Derivatives
In addition to conventional methods, non-conventional synthetic approaches, including electrochemical and photochemical techniques, have been developed for the synthesis of N-nitrosamines. These methods often offer milder reaction conditions and alternative reactivity patterns.
Electrochemical Methods for Nitrosamine (B1359907) Synthesis
Electrochemical methods provide a green and efficient alternative for the N-nitrosation of secondary amines. These methods typically involve the anodic oxidation of a nitrite salt to generate a nitrosating species. A flow electrochemical method has been developed for the synthesis of a variety of N-nitroso compounds from secondary amines using sodium nitrite in aqueous acetonitrile, which eliminates the need for additional electrolytes and harsh acids. researchgate.net This procedure has been applied to a range of cyclic and acyclic secondary amines, affording the corresponding N-nitrosamines in high yields. researchgate.net
Another electrochemical approach utilizes nitromethane as the nitrosation reagent under metal-free and oxidant-free conditions to produce various N-nitroso organic compounds in good to excellent yields. thieme-connect.de
Table 3: Electrochemical Synthesis of N-Nitrosamines from Various Secondary Amines
| Substrate | Nitrosating Source | Method | Yield (%) | Reference |
| Various secondary amines | Sodium Nitrite | Flow electrochemistry | up to 99 | researchgate.net |
| Various secondary amines | Nitromethane | Batch electrochemistry | Good to excellent | thieme-connect.de |
Photochemical Nitrosation Reactions
Photochemical methods for the synthesis of N-nitrosamines are a less explored area. cardiff.ac.uk However, some studies have demonstrated the feasibility of using light to induce nitrosation reactions. For instance, a photochemical methodology for a trans-nitrosation reaction has been proposed, where the nitroso group of N-nitrosodiphenylamine is transferred to another amine under photochemical conditions. cardiff.ac.uk
Furthermore, the UV irradiation of nitrosamines in both neutral and acidic media has been investigated. In neutral, aerobic conditions, dibenzylnitrosamine undergoes photolysis to yield N-benzylidenebenzylamine, dibenzylamine, and dibenzylammonium nitrate. capes.gov.br Under acidic conditions, a photoelimination of nitroxyl occurs. capes.gov.br The gas-phase nitrosation of secondary amines by nitrogen dioxide (NO₂) and nitric oxide (NO), which can be a radical process, is also a relevant area of study and can be initiated photochemically. semanticscholar.org The reaction of secondary amines with nitric oxide in the presence of silver(I) salts can also lead to the rapid formation of N-nitrosamines.
Preparation of Specific N-Nitrosobenzenemethanamine Derivatives
Synthesis of N-Methyl-N-nitrosobenzenemethanamine
N-Methyl-N-nitrosobenzenemethanamine, also known as N-nitroso-N-methylbenzylamine, is commonly synthesized by the nitrosation of N-methylbenzylamine. A well-established method involves the use of nitrous acid (HNO₂), which is typically generated in situ from the reaction of an alkali metal nitrite, such as sodium nitrite (NaNO₂), with a strong acid like hydrochloric acid (HCl) wikipedia.orgorgsyn.org.
The reaction is generally carried out in an aqueous medium at low temperatures, typically between 0 and 10°C, to prevent the decomposition of nitrous acid and minimize side reactions. The N-methylbenzylamine is first dissolved in an acidic solution, and then an aqueous solution of sodium nitrite is added dropwise with vigorous stirring. The N-Methyl-N-nitrosobenzenemethanamine product, being an oil, separates from the aqueous layer and can be extracted with an organic solvent like benzene (B151609) or dichloromethane orgsyn.org. Yields for this type of reaction are often high, typically in the range of 87-93% orgsyn.org.
Alternative methods for the N-nitrosation of secondary amines that can be applied to the synthesis of N-Methyl-N-nitrosobenzenemethanamine include the use of other nitrosating agents such as tert-butyl nitrite (TBN) under solvent-free conditions rsc.orgsemanticscholar.org. This method offers advantages in terms of milder reaction conditions and easier product isolation rsc.org.
Table 1: Synthesis of N-Methyl-N-nitrosobenzenemethanamine
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Methylbenzylamine | NaNO₂, HCl | Water/Benzene | 0-10 | 87-93 | orgsyn.org |
| N-Methylbenzylamine | tert-Butyl Nitrite | None (solvent-free) | Room Temperature | High | rsc.orgsemanticscholar.org |
Synthesis of N-Nitroso-N-(phenylmethyl)benzenemethanamine
N-Nitroso-N-(phenylmethyl)benzenemethanamine, also known as N-nitrosodibenzylamine, is prepared from the secondary amine dibenzylamine. A highly efficient and modern approach for this synthesis utilizes tert-butyl nitrite (TBN) as the nitrosating agent under solvent-free conditions rsc.org.
In a typical procedure, dibenzylamine is reacted with tert-butyl nitrite. Due to the slower reaction rate of dibenzylamine compared to other secondary amines, the reaction mixture is heated to around 45°C rsc.org. This method is advantageous as it avoids the use of strong acids and provides the desired product in excellent yields, often exceeding 90% rsc.org. The reaction is generally complete within an hour under these conditions rsc.org. The product can be purified by standard techniques such as column chromatography.
Table 2: Synthesis of N-Nitroso-N-(phenylmethyl)benzenemethanamine
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dibenzylamine | tert-Butyl Nitrite | None (solvent-free) | 45 | >91 | rsc.org |
N-Nitroso Moieties in Advanced Organic Synthesis Strategies
The N-nitroso group is more than just a simple functional group; it serves as a versatile tool in advanced organic synthesis, enabling complex molecular constructions and acting as a unique protecting group for secondary amines.
Application as Synthetic Intermediates in Complex Molecule Construction
N-nitrosobenzenemethanamine derivatives have emerged as valuable synthetic intermediates. The N-nitroso group can act as a traceless directing group in transition-metal-catalyzed C-H bond functionalization reactions researchgate.netrsc.orgacs.orgcam.ac.uk. This strategy allows for the selective introduction of functional groups at positions that would otherwise be difficult to access. For instance, N-nitrosoanilines have been employed in rhodium(III)-catalyzed C-H activation and cyclization reactions to synthesize indazole N-oxides researchgate.net. The nitroso group directs the metal catalyst to a specific C-H bond, and after the desired transformation, it can be removed, leaving no trace in the final product rsc.orgacs.org.
Furthermore, N-nitrosoanilines can participate in cascade reactions to construct complex heterocyclic scaffolds such as indoles and quinolines, which are prevalent in many biologically active molecules and pharmaceuticals rsc.orgdntb.gov.uanih.govmdpi.commdpi.com. For example, N-nitrosoanilines can react with alkynes in the presence of a cobalt(III) catalyst to afford substituted indoles through a regioselective intermolecular cyclization mit.edu.
A particularly useful application is the α-alkylation of secondary amines via their N-nitrosamine derivatives. The protons on the carbon atom adjacent to the nitrosated nitrogen are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond. Subsequent removal of the N-nitroso group regenerates the secondary amine, now α-substituted nih.gov. This two-step sequence provides an effective method for the α-functionalization of secondary amines.
Exploration of N-Nitroso Groups as Protecting Groups for Secondary Amines
The N-nitroso group can serve as a protecting group for secondary amines in multi-step organic synthesis rsc.org. The introduction of the nitroso group is typically straightforward and high-yielding. A key advantage of the N-nitroso protecting group is its stability under conditions where other common amine protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are cleaved rsc.orgresearchgate.net. For example, acid-labile protecting groups like Boc and tert-butyldimethylsilyl (TBDMS) are stable under the neutral, solvent-free conditions used for N-nitrosation with tert-butyl nitrite rsc.orgresearchgate.net.
The removal of the N-nitroso group, or denitrosation, can be achieved under various conditions, providing flexibility in synthetic design. Common methods for deprotection include:
Acid-catalyzed denitrosation: Treatment with a strong acid can cleave the N-N bond, regenerating the secondary amine. This process can be accelerated by the presence of nucleophiles nih.govdur.ac.ukdur.ac.uk.
Reductive denitrosation: The N-nitroso group can be removed by reduction. Reagents such as Raney nickel with hydrogen gas or lithium aluminum hydride (LAH) followed by Raney nickel have proven effective for this transformation nih.govacs.orggoogle.comresearchgate.net.
Table 3: Deprotection Methods for N-Nitroso Protecting Group
| Deprotection Method | Reagents | Conditions | Reference |
|---|---|---|---|
| Acid-Catalyzed | Strong Acid (e.g., HCl) | Presence of nucleophiles | nih.govdur.ac.ukdur.ac.uk |
| Reductive | Raney Nickel, H₂ | Catalytic hydrogenation | nih.govacs.org |
Reactivity and Chemical Transformations of N Nitrosobenzenemethanamine and N Nitroso Compounds
Reactions with Organometallic Reagents: Nucleophilic Attack at the Nitroso Nitrogen
N-nitrosamines, such as N-nitrosobenzenemethanamine, possess a weakly electrophilic nitroso-nitrogen atom, making them susceptible to nucleophilic attack by potent organometallic reagents like organolithium and Grignard reagents. nih.govmit.edu This reaction typically initiates with the addition of the organometallic reagent (R³M) to the nitrogen of the nitroso group. nih.gov
The initial product is an unstable oxyhydrazine intermediate. nih.govmit.edu This intermediate subsequently undergoes elimination to form either a hydrazone or an azomethine imine. nih.gov In reactions involving Grignard reagents, elimination can happen before the addition of a protic solvent. nih.govmit.edu Conversely, when organolithium reagents are used, elimination generally occurs after quenching with a protic solvent. mit.edu The resulting azomethine imines are reactive species that can undergo further transformations, such as 1,3-dipolar cycloadditions. mit.edu
It is important to note that while nucleophilic attack at the nitroso nitrogen is a primary pathway, other reactions like reduction of the nitroso group or α-alkylation can also occur depending on the specific reactants and conditions. nih.gov
Table 1: Products of Reactions between N-Nitrosamines and Organometallic Reagents
| N-Nitrosamine Reactant | Organometallic Reagent | Primary Product Type | Reference |
| General N-Nitrosamine | Organolithium Reagent | Azomethine Imine (after quench) | nih.govmit.edu |
| General N-Nitrosamine | Grignard Reagent | Hydrazone or Azomethine Imine | nih.govmit.edu |
Reactions with Electrophiles: O-Alkylation and Formation of Alkoxydiazenium Salts
The oxygen atom of the N-nitroso group is nucleophilic and can react with strong electrophiles, leading to O-alkylation and the formation of O-alkoxydiazenium salts. nih.govacs.org A variety of powerful alkylating agents are effective in this transformation, including trialkyloxonium salts, dimethyl sulfate, alkyl fluorosulfonates, and alkyl halides in the presence of silver perchlorate. acs.orgnih.gov For example, methyl fluorosulfonate is a particularly useful reagent for the alkylation of the nitrosamine (B1359907) oxygen. acs.org
These resulting alkoxydiazenium salts are often stable, crystalline solids that are soluble in organic solvents like dichloromethane. nih.govacs.org They are, however, highly reactive electrophilic intermediates. nih.govacs.org Their subsequent reactions with nucleophiles typically involve displacement at the O-alkyl group, which regenerates the parent nitrosamine in a process known as O-dealkylation. acs.orgnih.gov In some instances, N-dealkylation or attack at the nitrogen atom attached to the oxygen can occur instead. acs.org For example, the reaction of 3,4-dichlorothiophenol (B146521) with O-alkylated nitrosamines can lead to both O- and N-dealkylation, depending on the reaction conditions. nih.gov
Table 2: Electrophilic Agents for O-Alkylation of N-Nitrosamines
| Electrophilic Agent | Product Type | Reference |
| Trialkyloxonium salts | Alkoxydiazenium salt | nih.govacs.org |
| Dimethyl sulfate | Alkoxydiazenium salt | nih.govacs.org |
| Alkyl fluorosulfonates | Alkoxydiazenium salt | acs.orgnih.gov |
| Alkyl halides with silver perchlorate | Alkoxydiazenium salt | acs.org |
Denitrosation Reactions for Regeneration of Amine Precursors
Denitrosation, the cleavage of the N-nitroso group to regenerate the corresponding amine, is a significant transformation in organic synthesis. This process is often employed when the nitroso group is used as a protecting group for secondary amines. researchgate.net
A simple and practical metal-free method for the denitrosation of N-nitrosamines involves the use of iodine and triethylsilane. researchgate.netdntb.gov.uaresearchgate.net This system is effective for a broad range of substrates, including aryl N-nitrosamines, and proceeds efficiently at room temperature. researchgate.netresearchgate.netiitbhu.ac.in A key advantage of this methodology is its high functional group tolerance; reduction-susceptible groups such as alkenes, alkynes, nitriles, nitro groups, aldehydes, ketones, and esters remain stable under the reaction conditions. researchgate.netresearchgate.net The reaction typically provides the desired secondary amine in excellent yields, often between 85-97%. researchgate.net
Several mechanisms for denitrosation have been proposed, varying with the reagents and conditions employed. In acidic conditions, the reaction can proceed via protonation of the nitrosamine. nih.govacs.org The N-protonated species is then susceptible to attack by a nucleophile, leading to cleavage. nih.govacs.org
For the iodine and triethylsilane system, a proposed mechanism suggests that iodine first reacts with triethylsilane to generate hydroiodic acid (HI) in situ. researchgate.net The hydroiodic acid then acts as the active catalyst. researchgate.net The proton from HI coordinates with the oxygen of the nitroso group, activating the molecule. Subsequently, triethylsilane is thought to deliver a hydride ion, leading to the formation of the secondary amine and cleavage of the N-N bond. researchgate.net The reaction rate is observed to increase with a higher concentration of iodine, which supports the role of HI as the catalytic species. researchgate.net Other denitrosation pathways may involve free-radical intermediates, particularly in photochemical reactions. usu.edu In biological systems, denitrosation can be a deactivation pathway mediated by CYP enzymes. lhasalimited.orgnih.gov
Conformational Analysis and Isomerism of N-Nitrosobenzenemethanamine Derivatives
The structure of N-nitrosamines, including N-nitrosobenzenemethanamine, involves restricted rotation around the N-N bond due to its partial double-bond character. pharmaguideline.com This restriction gives rise to conformational isomers, specifically E/Z isomers, which can often be observed and distinguished at room temperature. pharmaguideline.comsrmist.edu.in
The different spatial arrangements of atoms that result from rotation about a single bond are known as conformations. pharmaguideline.comsrmist.edu.in For N-nitrosamines, the key conformations are the E and Z isomers, which can be interconverted by surmounting a rotational energy barrier. pharmaguideline.com The relative stability of these conformers is dictated by steric and electronic factors. srmist.edu.in
The analysis of these isomers is often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different chemical environments of the atoms in each conformer. mit.edu In the case of N-nitrosobenzenemethanamine, steric hindrance between the substituents on the nitrogen atom and the nitroso-oxygen plays a crucial role in determining the preferred conformation. Generally, the isomer that minimizes these steric repulsions will be the more stable and thus more populated form at equilibrium. srmist.edu.in The existence of these distinct, slowly interconverting isomers can influence the compound's reactivity and interactions in chemical and biological systems. scribd.com
Mechanistic Studies of Biological Activity for N Nitroso Compounds Excluding Direct Toxicity and Clinical Outcomes
Metabolic Activation Pathways of N-Nitroso Compounds
The biological activity of N-nitroso compounds is contingent upon their metabolic activation into reactive intermediates. This process is essential for their interaction with cellular components.
N-nitroso compounds, including N-nitrosobenzylamine, are procarcinogens that require metabolic activation to exert their biological effects. This bioactivation is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes umn.edunih.govnih.gov. The critical initial step in the activation of many N-nitrosamines is the enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the N-nitroso group nih.gov.
This α-hydroxylation reaction introduces a hydroxyl group, converting the parent nitrosamine (B1359907) into an unstable α-hydroxynitrosamine intermediate. For N-nitrosobenzylamine, this metabolic oxidation occurs at the benzylic carbon acs.org. The susceptibility of the benzylic position to enzymatic hydroxylation is a key factor in the metabolic activation of this compound acs.org. While various CYP isozymes are involved in nitrosamine metabolism, the specific enzymes responsible for N-nitrosobenzylamine hydroxylation are determined by factors such as the length and nature of the alkyl or aryl groups attached nih.gov.
Table 1: Key Steps in the Metabolic Activation of N-Nitrosobenzylamine
| Step | Description | Key Enzyme Family | Intermediate Formed |
|---|---|---|---|
| 1. Initial Oxidation | Hydroxylation at the α-carbon (benzylic position). | Cytochrome P450 | α-hydroxy-N-nitrosobenzylamine |
| 2. Spontaneous Decomposition | The unstable intermediate breaks down. | N/A (Spontaneous) | Benzaldehyde and Benzenemethanediazohydroxide |
Following α-hydroxylation, the resulting α-hydroxy-N-nitrosobenzylamine is chemically unstable and undergoes spontaneous, non-enzymatic decomposition nih.gov. This decomposition leads to the formation of an aldehyde (benzaldehyde in this case) and an alkyldiazohydroxide, specifically benzenemethanediazohydroxide nih.gov.
The alkyldiazohydroxide is a crucial reactive intermediate in the mechanistic pathway of N-nitroso compounds. It is a precursor to the ultimate electrophilic species responsible for interacting with cellular macromolecules.
Interactions with Biological Macromolecules
Once activated, the metabolites of N-nitrosobenzylamine can covalently bind to biological macromolecules like DNA, which is a critical event in its mechanism of action.
The reactive intermediates generated from the metabolic activation of N-nitrosobenzylamine are potent alkylating agents nih.govnih.gov. These electrophilic species react with nucleophilic sites within the DNA molecule, leading to the formation of DNA adducts. This covalent modification of DNA is a central mechanism of action for this class of compounds nih.govnih.gov.
The primary targets for alkylation within DNA are the nitrogen and oxygen atoms of the purine and pyrimidine bases. The N7-position of guanine is a highly nucleophilic site and a common target for alkylation nih.gov. Another significant site of adduction is the O6-position of guanine. The formation of O6-alkylguanine adducts is of particular importance as they are known to be miscoding lesions.
The alkyldiazohydroxide intermediate (benzenemethanediazohydroxide) is itself unstable and can undergo further transformation. It can tautomerize and subsequently lose a hydroxide ion to form a diazonium ion (C₆H₅CH₂N₂⁺) nih.gov. This diazonium ion is a potent electrophile.
Alternatively, the diazonium ion can lose a molecule of nitrogen gas (N₂) to generate a highly reactive carbocation, in this case, a benzyl (B1604629) carbocation (C₆H₅CH₂⁺) nih.gov. The benzyl carbocation is resonance-stabilized, which influences its reactivity and interaction with nucleophiles libretexts.orgyoutube.com. Both the diazonium ion and the carbocation are the ultimate electrophilic species that react with DNA to form the aforementioned adducts nih.gov.
Table 2: Electrophilic Species and DNA Adduct Formation
| Precursor | Electrophilic Species | Primary DNA Target | Example Adduct |
|---|---|---|---|
| Benzenemethanediazohydroxide | Benzenemethanediazonium ion | Guanine | N7-benzylguanine |
Structure-Activity Relationships (SARs) in Mechanistic Studies
Structure-activity relationships (SARs) are essential for understanding how the chemical structure of N-nitroso compounds influences their biological activity. For N-nitrosobenzylamine, several structural features are pertinent to its mechanism of action.
The presence of the benzyl group is a critical determinant of its metabolic fate and subsequent reactivity. The benzylic C-H bonds are susceptible to enzymatic oxidation by CYP enzymes, initiating the activation pathway acs.org. SAR studies have highlighted that unsaturation near the α-carbon, as seen in benzylic systems, is a significant feature affecting biological potency acs.org.
Furthermore, the stability of the resulting carbocation plays a role. The benzyl carbocation is stabilized by resonance, which can influence the rate and nature of DNA alkylation. Factors that affect the metabolic activation, such as steric hindrance or the presence of electron-withdrawing groups at the β-carbon, can significantly alter the activity of N-nitroso compounds acs.orgnih.gov. The development of mechanistically based SARs is crucial for predicting the potential activity of various N-nitrosamine compounds nih.govnih.govresearchgate.net.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Benzenemethanamine, N-nitroso- |
| N-nitrosobenzylamine |
| Benzaldehyde |
| Benzenemethanediazohydroxide |
| N7-benzylguanine |
| O6-benzylguanine |
Influence of Substituent Structure on Reactive Intermediate Formation
The metabolic activation of N-nitrosamines is primarily initiated by cytochrome P450-mediated α-hydroxylation, a critical step that leads to the formation of unstable α-hydroxynitrosamines. researchgate.netnih.govnih.gov These intermediates can then spontaneously decompose to yield highly reactive carbocations, which are considered the ultimate carcinogenic species.
In the case of N-Nitrosodibenzylamine, the presence of two benzyl groups influences its metabolism. The benzylic position is a primary site for metabolic oxidation by some P450 isozymes. acs.org For the related compound, N-nitroso-N-benzylmethylamine, studies have shown that the benzylic position is metabolized preferentially over the methyl group. acs.org This suggests that for NDBzA, α-hydroxylation likely occurs on the methylene carbon of one or both benzyl groups. This metabolic activation is a crucial step for its mutagenic and carcinogenic properties. researchgate.net
The resulting α-hydroxy-N-nitrosodibenzylamine is an unstable intermediate that is expected to decompose, yielding a benzylating electrophile. The formation of such reactive intermediates is supported by studies on the α-acetoxy derivative of N,N-dibenzylnitrosamine, a compound that serves as a model for the metabolically activated form. This derivative has been shown to be mutagenic, indicating the formation of a reactive benzylating species. nih.gov
Correlations between Molecular Structure and Mutagenic Mechanisms
The mutagenicity of N-nitrosamines is closely tied to the nature of the reactive intermediates formed and their ability to alkylate DNA. For NDBzA, the presumed reactive species is a benzylating agent.
Studies comparing the mutagenic potential of different N-nitrosamine derivatives have provided insights into the structure-activity relationship. For instance, a comparison of the mutagenicity of the α-acetoxy derivatives of N-methyl-N-benzylnitrosamine and N,N-dibenzylnitrosamine in V79 Chinese hamster cells revealed that the compound yielding a methylating species was significantly more mutagenic than those producing benzylating species. nih.gov This suggests that the nature of the alkylating group plays a critical role in the mutagenic potency.
Quantitative structure-activity relationship (QSAR) studies on a series of substituted N-nitroso-N-benzylmethylamines have further elucidated the factors influencing mutagenicity. These studies have shown that the mutagenic potential can be correlated with molecular connectivity indices and the electronic properties (sigma and pi values) of the substituents. nih.gov A polynomial regression analysis indicated that an optimal level of electron withdrawal by the substituent, which would weaken the methylene C-H bond, could lead to maximum mutagenicity. nih.gov Although this study was not on NDBzA itself, it provides a valuable framework for understanding how the electronic properties of the benzyl groups in NDBzA could influence its mutagenic activity.
Detoxification Mechanisms and Metabolic Fate Research
The metabolic fate of N-nitrosamines is not solely confined to activation pathways. Organisms possess detoxification mechanisms to eliminate these compounds and their metabolites.
Second Phase Metabolism and Conjugation Pathways (e.g., Glucuronidation)
Phase II metabolism, particularly glucuronidation, is a major detoxification pathway for many xenobiotics, including some N-nitrosamines. wikipedia.orgnih.gov This process involves the conjugation of the compound or its metabolites with glucuronic acid, which increases their water solubility and facilitates their excretion. wikipedia.org
While specific studies on the glucuronidation of N-Nitrosodibenzylamine are limited, research on other nitrosamines indicates that hydroxylated metabolites are substrates for UDP-glucuronosyltransferases (UGTs). For example, the principal metabolite of N-nitrosodi-n-propylamine in isolated rat hepatocytes is a glucuronide conjugate. nih.gov Similarly, N-glucuronidation is a significant detoxification mechanism for tobacco-specific nitrosamines. nih.gov Given that NDBzA is expected to undergo hydroxylation, it is plausible that its hydroxylated metabolites could also be detoxified via glucuronidation. However, direct experimental evidence for NDBzA is currently lacking. The metabolism of the related compound tripelennamine and its N-nitroso derivative in rats showed that metabolites were hydrolyzed by glucuronidase-sulfatase, suggesting that glucuronide and/or sulfate conjugates were formed. researchgate.net
Enzymatic and Non-Enzymatic Denitrosation Processes
Denitrosation, the removal of the nitroso group, is another important detoxification pathway for N-nitrosamines. This process can occur both enzymatically and non-enzymatically.
Enzymatic denitrosation of N-nitrosamines is a cytochrome P450-dependent process. nih.gov Studies have shown that this metabolic route can compete with the activation pathway of α-hydroxylation. hesiglobal.org For NDBzA, the main metabolites identified are benzaldehyde, the primary amine benzylamine, and nitrite (B80452), which is consistent with a denitrosation pathway. researchgate.net Interestingly, benzaldehyde is generated more rapidly from the secondary amine dibenzylamine than from the parent N-nitrosamine, NDBzA. researchgate.net This suggests a complex metabolic process.
The mechanism of denitrosation can be either reductive or oxidative. In the case of NDBzA, it has been suggested that a reductive mechanism is involved. researchgate.net This process leads to the formation of nitric oxide (NO) and the corresponding secondary amine. While denitrosation is generally considered a detoxification step, the liberated nitric oxide can have its own biological effects.
| Parameter | Finding | Source |
| Metabolic Activation | Primarily through cytochrome P450-mediated α-hydroxylation at the benzylic position. | acs.orgresearchgate.net |
| Reactive Intermediate | Presumed to be a benzylating electrophile formed from the decomposition of α-hydroxy-N-nitrosodibenzylamine. | nih.gov |
| Mutagenicity | The α-acetoxy derivative of N,N-dibenzylnitrosamine is mutagenic in V79 cells. | nih.gov |
| Structure-Activity (Mutagenicity) | Mutagenicity of related N-nitroso-N-benzylmethylamines is correlated with molecular connectivity and electronic properties of substituents. | nih.gov |
| Detoxification (Denitrosation) | Undergoes cytochrome P450-dependent denitrosation, with benzaldehyde, benzylamine, and nitrite as major metabolites. | researchgate.netnih.gov |
| Detoxification (Glucuronidation) | No direct evidence for NDBzA, but metabolites of similar compounds undergo glucuronidation. | nih.govnih.gov |
Q & A
Basic Question: What analytical methodologies are recommended for the identification and quantification of Benzenemethanamine, N-nitroso- in complex matrices?
Answer:
Gas chromatography coupled with mass spectrometry (GC-MS) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are widely used for detecting N-nitroso compounds. Key steps include:
- Sample Preparation : Solid-phase extraction (SPE) with polar sorbents (e.g., C18) to isolate the compound from biological or environmental matrices.
- Calibration : Use deuterated analogs (e.g., Dimethylamine, n-nitroso-, d6 [C2D6N2O]) as internal standards to correct for matrix effects .
- Validation : Precision and recovery rates should align with regulatory standards (e.g., USP, EMA). For example, recovery rates of 93–111% and precision (RSD) ≤12.2% have been reported for similar nitrosamines in air samples .
Basic Question: What safety protocols are critical when handling Benzenemethanamine, N-nitroso- in laboratory settings?
Answer:
- Ventilation : Use fume hoods and ensure well-ventilated workspaces to minimize inhalation of aerosols or dust .
- Containment : Ground equipment to prevent static discharge, as nitrosamines are often volatile and reactive .
- Spill Management : Retain contaminated water and avoid discharge into drains. Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How do in vitro and in vivo metabolic pathways influence the carcinogenicity of Benzenemethanamine, N-nitroso-?
Answer:
- α-Hydroxylation : Metabolic activation via cytochrome P450 enzymes generates reactive α-hydroxyl intermediates, which form DNA adducts (e.g., N-nitroso-(3-carboxypropyl)butylamine in rats). This process is critical for initiating carcinogenesis .
- Species-Specific Metabolism : Rats primarily exhibit δ-hydroxylation, leading to bladder-specific metabolites, while hamsters show glucuronidation pathways, altering toxicity profiles .
- Inhibition Studies : Co-administration of ascorbic acid or α-tocopherol inhibits nitrosation reactions, reducing carcinogen formation .
Advanced Question: What experimental strategies resolve discrepancies in reported carcinogenic potencies of N-nitroso compounds across studies?
Answer:
- Dose-Response Modeling : Use benchmark dose (BMD) frameworks to account for non-linear relationships, particularly at low doses (µg/kg ranges) .
- Matrix Effects : Standardize matrices (e.g., urine, serum) to control for confounding factors like pH or competing amines that influence nitrosation rates .
- Inter-laboratory Validation : Cross-validate methods using shared reference materials (e.g., N-Methyl-N-Nitroso-Phenethylamine [CAS 13256-11-6]) to harmonize detection limits and reproducibility .
Basic Question: How is Benzenemethanamine, N-nitroso- synthesized, and what factors influence its stability?
Answer:
- Synthesis : React N-methylbenzylamine with nitrosating agents (e.g., sodium nitrite in acidic conditions). Purity is enhanced via vacuum distillation .
- Stability Factors :
- pH : Degrades rapidly in alkaline conditions (pH >9).
- Light : Photolabile; store in amber vials under inert gas (argon/nitrogen) .
- Temperature : Stable at ≤–20°C; avoid repeated freeze-thaw cycles .
Advanced Question: What role does Benzenemethanamine, N-nitroso- play in colorectal cancer models, and how is this evaluated experimentally?
Answer:
- Animal Models : Administer orally to rodents to induce tumorigenesis. Dose-dependent increases in aberrant crypt foci (ACF) are quantified via colonoscopy .
- Biomarker Analysis : Measure fecal N-nitroso compounds using GC-MS after derivatization with pentafluorobenzyl bromide .
- Microbiome Interaction : Co-culture with Clostridium spp. enhances nitrosation, simulating dysbiosis-linked carcinogenesis in vitro .
Advanced Question: How are computational methods applied to predict the reactivity and environmental persistence of N-nitroso compounds?
Answer:
- Quantum Chemistry : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to predict α-hydroxylation rates. For example, lower BDEs correlate with higher carcinogenic potency .
- Environmental Fate Models : Use EPI Suite to estimate half-lives in water/soil. Benzenemethanamine, N-nitroso- shows moderate persistence (t₁/₂ = 30–60 days in aerobic soils) .
Basic Question: What regulatory guidelines govern the analysis of Benzenemethanamine, N-nitroso- in pharmaceuticals?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
